N-{2,2,2-trichloro-1-[(2-phenylethyl)amino]ethyl}furan-2-carboxamide
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Overview
Description
N-{2,2,2-Trichloro-1-[(2-phenylethyl)amino]ethyl}furan-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a furan ring, a trichloromethyl group, and a phenylethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,2,2-trichloro-1-[(2-phenylethyl)amino]ethyl}furan-2-carboxamide typically involves multiple steps One common route includes the reaction of 2-furoic acid with thionyl chloride to form 2-furoyl chloride This intermediate is then reacted with 2-phenylethylamine to yield N-(2-phenylethyl)furan-2-carboxamide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-{2,2,2-Trichloro-1-[(2-phenylethyl)amino]ethyl}furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The trichloromethyl group can be reduced to a dichloromethyl or methyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dichloromethyl or methyl derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-{2,2,2-Trichloro-1-[(2-phenylethyl)amino]ethyl}furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{2,2,2-trichloro-1-[(2-phenylethyl)amino]ethyl}furan-2-carboxamide involves its interaction with specific molecular targets. The trichloromethyl group is known to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The phenylethylamine moiety may interact with neurotransmitter receptors, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-Trichloro-1-((tetrahydro-furan-2-ylmethyl)-amino)-ethyl)-benzamide
- N-(2,2,2-Trichloro-1-(((2,5-dimethoxyanilino)carbothioyl)amino)ethyl)heptanamide
- N-(2,2,2-Trichloro-1-(((4-ethoxyanilino)carbothioyl)amino)ethyl)heptanamide
Uniqueness
N-{2,2,2-Trichloro-1-[(2-phenylethyl)amino]ethyl}furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring and the phenylethylamine moiety differentiates it from other trichloromethyl-containing compounds, potentially leading to unique applications in various fields.
Properties
Molecular Formula |
C15H15Cl3N2O2 |
---|---|
Molecular Weight |
361.6 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(2-phenylethylamino)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H15Cl3N2O2/c16-15(17,18)14(20-13(21)12-7-4-10-22-12)19-9-8-11-5-2-1-3-6-11/h1-7,10,14,19H,8-9H2,(H,20,21) |
InChI Key |
OYGCQFYNDDTDDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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